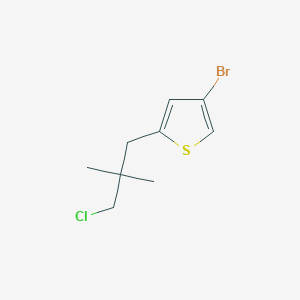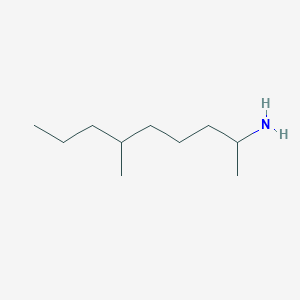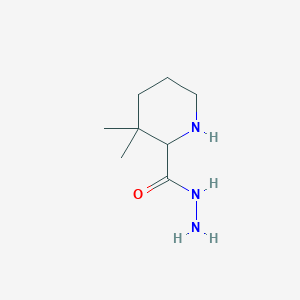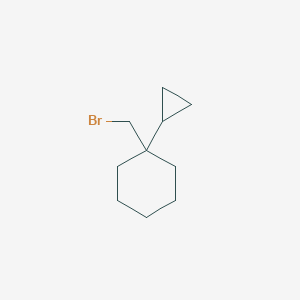
1-(Bromomethyl)-1-cyclopropylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-cyclopropylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclopropylcyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclopropylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclopropylcyclohexane using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-cyclopropylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclopropylcyclohexane derivative.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Alcohols, amines.
Reduction: Cyclopropylcyclohexane derivatives.
Oxidation: Carboxylic acids, ketones.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-cyclopropylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides, contributing to the development of more effective and environmentally friendly agricultural products.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclohexane involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile building block for the construction of more complex molecules.
Comparación Con Compuestos Similares
Cyclopropylcyclohexane: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-Bromocyclohexane: Contains a bromine atom attached to a cyclohexane ring but lacks the cyclopropyl group, leading to distinct chemical properties.
Bromomethylbenzene: Features a bromomethyl group attached to a benzene ring, offering different reactivity and applications compared to 1-(Bromomethyl)-1-cyclopropylcyclohexane.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a cyclopropyl group attached to a cyclohexane ring. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C10H17Br |
|---|---|
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-cyclopropylcyclohexane |
InChI |
InChI=1S/C10H17Br/c11-8-10(9-4-5-9)6-2-1-3-7-10/h9H,1-8H2 |
Clave InChI |
PSMMZGVJYNDLFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CBr)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
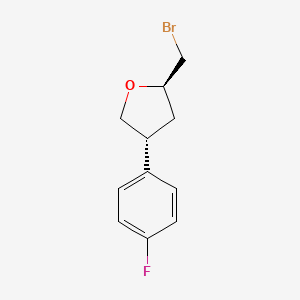
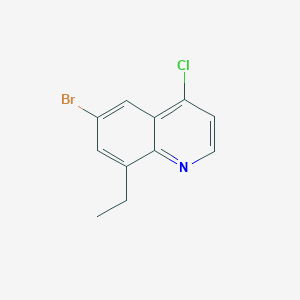
![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)

![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
